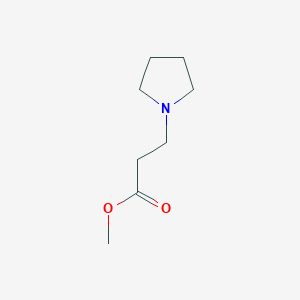

Methyl 3-(pyrrolidin-1-yl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-pyrrolidin-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYKOXJKJHTKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176516 | |

| Record name | Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22041-21-0 | |

| Record name | Methyl 1-pyrrolidinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22041-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022041210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(pyrrolidin-1-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-(pyrrolidin-1-yl)propanoate CAS number and properties

An In-Depth Technical Guide to Methyl 3-(pyrrolidin-1-yl)propanoate: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This compound, identified by CAS number 22041-21-0, is a tertiary amine ester that has emerged as a valuable building block in synthetic organic chemistry.[1][2][3] Its bifunctional nature, incorporating both a nucleophilic tertiary amine and a modifiable ester group, makes it a versatile intermediate. This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis via the aza-Michael addition, its applications, particularly as a structural component in the burgeoning field of targeted protein degradation, and essential safety and handling protocols. This document is intended for researchers and professionals in chemical synthesis and drug development, offering both foundational knowledge and practical insights.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrrolidine ring linked via its nitrogen atom to a methyl propanoate chain.[1] This structure provides a unique combination of a basic nitrogen center and an ester functional group amenable to further chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 22041-21-0 | [2][3][4] |

| Molecular Formula | C₈H₁₅NO₂ | [1][2][4] |

| Molecular Weight | 157.21 g/mol | [2][4] |

| Boiling Point | 83.7 °C (pressure not specified) | [5] |

| Appearance | Typically a colorless liquid (inferred) | |

| SMILES | COC(=O)CCN1CCCC1 | [1] |

| InChIKey | JHYKOXJKJHTKTE-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | [4] |

| Predicted LogP | 0.6453 | [4] |

| Storage Conditions | Sealed in a dry environment, typically at 2-8°C | [4] |

Synthesis and Mechanistic Insights

The primary and most efficient route for synthesizing this compound is the aza-Michael addition . This reaction involves the conjugate addition of a nitrogen nucleophile (pyrrolidine) to an α,β-unsaturated carbonyl compound (methyl acrylate).[6]

The Aza-Michael Addition Mechanism

The reaction proceeds through a nucleophilic attack of the lone pair of electrons on the pyrrolidine nitrogen to the β-carbon of methyl acrylate. This choice of nucleophile is critical; secondary amines like pyrrolidine are highly effective as they readily form the desired tertiary amine product without the potential for subsequent additions that can occur with primary amines.[6]

The mechanism can be described in two principal steps:

-

Nucleophilic Attack: The nitrogen atom of pyrrolidine attacks the electron-deficient β-carbon of methyl acrylate. This is the key bond-forming step and results in the formation of a zwitterionic intermediate.[7]

-

Proton Transfer: The zwitterion is neutralized via an intermolecular proton transfer. In the absence of a protic solvent, another molecule of pyrrolidine can act as a base to accept the proton from the nitrogen, while the enolate abstracts a proton from the newly formed pyrrolidinium ion. If a protic solvent like methanol is present, it can facilitate this proton transfer.[6]

Computational studies suggest that for secondary amines, this reaction follows a 1,2-addition mechanism, where the formation of the zwitterion is followed by a rate-determining, amine-assisted proton transfer.[7]

Experimental Protocol

While a specific protocol for this exact compound is not publicly detailed, a reliable procedure can be adapted from the well-documented synthesis of its close analog, methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate.[8] The following is a representative, field-proven methodology.

Step-by-Step Synthesis:

-

Reactor Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a thermocouple for temperature monitoring, a pressure-equalizing addition funnel, and a condenser.

-

Initial Charge: Pyrrolidine (1.0 equivalent) is charged to the flask. The reaction can be run neat or with a polar, aprotic solvent. For large-scale preparations, a solvent like methanol can be used to manage the reaction exotherm.[8]

-

Substrate Addition: Methyl acrylate (1.0 to 1.1 equivalents) is added dropwise via the addition funnel. The rate of addition is controlled to maintain the internal temperature below a set point (e.g., 40-50°C) to prevent runaway reactions or side-product formation.

-

Reaction: After the addition is complete, the mixture is stirred at a moderately elevated temperature (e.g., 50°C) for several hours (typically 12-24 hours) to ensure the reaction goes to completion.[8] Reaction progress can be monitored by techniques such as TLC or GC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation, to yield the final high-purity this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile chemical intermediate. Its structure is particularly relevant in the design of novel therapeutics.

Building Block for Protein Degraders

A prominent application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other molecular degraders. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

This compound serves as a precursor to linkers used in these molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecular fragments. The pyrrolidine ring, meanwhile, can act as a stable, non-reactive structural element within the linker, influencing solubility and conformational properties.

Safety and Handling

No specific safety data sheet (SDS) is broadly available for this compound (CAS 22041-21-0). Therefore, a precautionary approach based on the reactivity of its constituent parts—a tertiary amine and a methyl ester—is mandatory. The following guidance is derived from safety data for analogous compounds.

-

Hazard Classification (Inferred): Likely to be classified as a skin and eye irritant. May cause respiratory irritation.[9] Tertiary amines can be corrosive.[9] As with many organic esters, it may be a combustible liquid.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are required. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[9] Grounding of equipment may be necessary to prevent static discharge.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[9]

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[11]

-

Conclusion

This compound is a compound of significant interest due to its straightforward synthesis and its strategic importance as a building block in medicinal chemistry. The aza-Michael addition provides a robust and scalable method for its production. Its primary application as a precursor for linker moieties in targeted protein degraders places it at the forefront of modern drug discovery efforts. As with any chemical reagent, adherence to strict safety protocols is essential for its handling and use in the laboratory.

References

- Google. (n.d.). Current time information in Washington, DC, US.

-

Fernández, I., & Bickelhaupt, F. M. (2020). Computationally analyzed Michael addition reactions. ResearchGate. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 22041-21-0. Retrieved from [Link]

-

Van der Eycken, J., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. Retrieved from [Link]

-

ChemSigma. (n.d.). 22041-21-0 this compound. Retrieved from [Link]

-

Hendrickx, K., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. Retrieved from [Link]

-

Clayden, J., & Pink, J. H. (2003). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Varma, R. S., & Kumar, D. (2008). Michael additions of amines to methyl acrylates promoted by microwave irradiation. Molecules. Retrieved from [Link]

Sources

- 1. This compound | CAS 22041-21-0 [matrix-fine-chemicals.com]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemscene.com [chemscene.com]

- 5. 22041-21-0 this compound [chemsigma.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)PROPANOATE synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. echemi.com [echemi.com]

Introduction: Situating a Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-(pyrrolidin-1-yl)propanoate

This compound (CAS No. 22041-21-0) is a tertiary amine ester that serves as a valuable intermediate in organic synthesis. While not an end-product therapeutic itself, its structural motifs—the pyrrolidine ring and the propanoate chain—are of significant interest to researchers in medicinal chemistry and materials science. The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs due to its ability to confer favorable pharmacokinetic properties and engage in specific biological interactions.[1]

A comprehensive understanding of the physicochemical properties of this compound is therefore critical for its effective use. These parameters govern its reactivity, solubility, purification, and potential for scale-up, and provide a foundational dataset for the design of more complex derivatives. This guide offers a detailed examination of these core properties, grounded in established analytical principles and provides field-proven protocols for their empirical validation. The objective is to equip researchers, scientists, and drug development professionals with the necessary technical data and methodological insights to confidently utilize this compound in their work.

Section 1: Core Physicochemical Profile

The fundamental physicochemical characteristics of a compound dictate its behavior in both chemical and biological systems. For a synthetic intermediate, these values are crucial for process optimization, reaction monitoring, and purification strategies. The data presented below has been aggregated from chemical databases and predictive models.

| Property | Value | Significance in Research & Development |

| Molecular Formula | C₈H₁₅NO₂ | Defines the elemental composition and is the basis for molecular weight calculation.[2] |

| Molecular Weight | 157.21 g/mol | Essential for stoichiometric calculations in synthesis and for converting mass to molar quantities.[2][3] |

| Boiling Point | 76 °C at 5 Torr | Indicates the temperature required for distillation under reduced pressure, a key purification parameter for non-volatile or heat-sensitive liquids.[3] |

| Density | 1.021 g/cm³ | Important for solvent selection, phase separations, and calculating mass from a known volume.[3] |

| Refractive Index | 1.463 | A rapid and non-destructive method for assessing the purity of the liquid compound.[3] |

| Flash Point | 83.7 °C | A critical safety parameter indicating the lowest temperature at which vapors can ignite.[3] |

| XLogP3 (Predicted) | 0.6 | This predicted octanol-water partition coefficient suggests the compound is relatively hydrophilic, which influences its solubility and potential membrane permeability.[3] |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | A calculated value used to predict drug transport properties; a TPSA below 140 Ų is often associated with good cell membrane permeability. |

| pKa (Predicted) | ~8.5 - 9.5 | The basicity of the pyrrolidine nitrogen is critical. The pKa determines the ionization state at physiological pH, affecting solubility, receptor binding, and ADME properties. This value is an estimate based on similar tertiary amines. |

Section 2: Spectroscopic and Spectrometric Characterization

Structural confirmation is the cornerstone of chemical synthesis. While a dedicated public spectral database for this specific molecule is sparse, its structure allows for a highly accurate prediction of its spectral fingerprint based on fundamental principles and data from analogous compounds like methyl propanoate.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Expected Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak at a mass-to-charge ratio (m/z) of 157, corresponding to the molecular formula [C₈H₁₅NO₂]⁺.

-

Key Fragmentation Patterns: The stability of the pyrrolidine ring suggests that a primary fragmentation pathway would involve cleavage alpha to the nitrogen atom, leading to a stable iminium ion. Other likely fragments include the loss of the methoxy group (•OCH₃, m/z 126) and the methoxycarbonyl group (•COOCH₃, m/z 98).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ , which is highly characteristic of the carbonyl group in a saturated ester.[5][6]

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear as multiple sharp peaks in the 2850-2975 cm⁻¹ region.[5][6]

-

C-O Stretch: The C-O single bond stretch of the ester will produce a strong band in the fingerprint region, typically between 1170-1200 cm⁻¹ .[5]

-

C-N Stretch: The C-N stretching of the tertiary amine will be present in the 1000-1250 cm⁻¹ range, often overlapping with other signals in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

~3.67 ppm (singlet, 3H): The methyl protons of the ester group (-COOCH₃).

-

~2.75 ppm (triplet, 2H): The methylene protons adjacent to the ester carbonyl (-CH₂-COO).

-

~2.60 ppm (triplet, 2H): The methylene protons adjacent to the pyrrolidine nitrogen (-N-CH₂-).

-

~2.50 ppm (multiplet, 4H): The four protons on the carbons alpha to the nitrogen within the pyrrolidine ring.

-

~1.80 ppm (multiplet, 4H): The four protons on the carbons beta to the nitrogen within the pyrrolidine ring.

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

~173 ppm: The carbonyl carbon of the ester.

-

~55 ppm: The two equivalent carbons alpha to the nitrogen in the pyrrolidine ring.

-

~52 ppm: The methylene carbon adjacent to the nitrogen on the propanoate chain.

-

~51 ppm: The methyl carbon of the ester.

-

~34 ppm: The methylene carbon adjacent to the carbonyl group.

-

~23 ppm: The two equivalent carbons beta to the nitrogen in the pyrrolidine ring.

-

Section 3: Experimental Protocols for Property Determination

The trustworthiness of physicochemical data hinges on the rigor of the experimental methods used.[7][8] The following protocols describe self-validating systems for characterizing this compound.

Caption: Workflow for the comprehensive characterization of a synthetic intermediate.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

Expertise & Causality: The Shake-Flask method, while classical, remains the gold standard for LogP determination due to its direct measurement of partitioning. Pre-saturation of the aqueous and organic phases is a critical step to prevent volume changes during the experiment, which would otherwise skew the concentration measurements and invalidate the results.

-

Preparation of Phases:

-

Prepare a sufficient volume of 1-octanol and deionized water.

-

In a large separatory funnel, combine the 1-octanol and water in approximately equal volumes. Shake vigorously for 30 minutes.

-

Allow the phases to separate completely for at least 24 hours. This creates water-saturated 1-octanol (the organic phase) and 1-octanol-saturated water (the aqueous phase).

-

-

Sample Preparation:

-

Accurately prepare a stock solution of this compound in the water-saturated 1-octanol at a known concentration (e.g., 1 mg/mL).

-

-

Partitioning:

-

In triplicate, add 5 mL of the stock solution to 5 mL of the 1-octanol-saturated water in 15 mL screw-cap vials.

-

Agitate the vials on a mechanical shaker at a constant temperature (25 °C) for 1 hour to ensure equilibrium is reached.

-

Centrifuge the vials at 2000 rpm for 10 minutes to achieve complete phase separation.

-

-

Analysis:

-

Carefully remove an aliquot from both the upper (octanol) and lower (aqueous) phases.

-

Determine the concentration of the analyte in each phase using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.

-

-

Calculation:

-

The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

-

LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).

-

Report the average LogP and standard deviation from the triplicate measurements.

-

Protocol 2: Standardized Spectroscopic and Spectrometric Analysis

Expertise & Causality: Consistency in analytical conditions is paramount for data comparability. The choice of deuterated chloroform (CDCl₃) for NMR is standard for many non-polar to moderately polar organic molecules due to its excellent solubilizing properties and a single, well-defined solvent peak that rarely interferes with analyte signals.

-

Sample Preparation:

-

Ensure the sample is pure and free of residual solvents by placing it under high vacuum for several hours. Purity should be >95% as determined by GC-MS.

-

-

NMR Spectroscopy:

-

Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, typically requiring a longer acquisition time.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

-

FT-IR Spectroscopy:

-

As the compound is a liquid, acquire the spectrum using a neat film.

-

Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the clean salt plates prior to the sample scan.

-

-

Mass Spectrometry:

-

Use a GC-MS system with an EI source.

-

Inject a dilute solution of the compound (e.g., 100 µg/mL in ethyl acetate) into the GC.

-

Use a standard non-polar column (e.g., DB-5ms) and a temperature gradient suitable for eluting the compound.

-

Set the mass spectrometer to scan over a range of m/z 40-400.

-

References

-

Merck Index. (n.d.). Methyl Propionate. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11124, Methyl propionate. Retrieved January 21, 2026, from [Link]

-

ChemBK. (2024). METHYL 3-(PIPERIDIN-1-YL)PROPANOATE. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Methyl propionate. Retrieved January 21, 2026, from [Link]

-

NP-MRD. (2022). Showing NP-Card for methyl propionate (NP0189186). Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Guidelines for the Reporting of Numerical Data and Experimental Procedures. PMC. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2022). Physicochemical data statistical analysis?. Retrieved January 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved January 21, 2026, from [Link]

-

PLOS One. (n.d.). Best Practices in Research Reporting. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-methyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - EP 3415499 A1. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.

-

National Center for Biotechnology Information. (2013). [Application of methyl in drug design]. PubMed. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report). PMC. Retrieved January 21, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2024). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Retrieved January 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-methylethyl methanoate. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). (b) Infrared spectrum of methyl propionate recorded after deposition at.... Retrieved January 21, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoic acid, 1-methylethyl ester (CAS 637-78-5). Retrieved January 21, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C8H15NO2). Retrieved January 21, 2026, from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. echemi.com [echemi.com]

- 4. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. Guidelines for the Reporting of Numerical Data and Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-(pyrrolidin-1-yl)propanoate: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of methyl 3-(pyrrolidin-1-yl)propanoate, a tertiary amine ester of significant interest in synthetic and medicinal chemistry. We will delve into its core molecular structure, physicochemical properties, and a validated synthetic pathway. The narrative emphasizes the mechanistic rationale behind its synthesis and the spectroscopic techniques required for its structural verification. Furthermore, this guide explores its emerging role as a versatile building block in contemporary drug discovery, particularly in the development of novel therapeutic modalities. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's properties and utility.

Molecular Identity and Physicochemical Properties

This compound (CAS Number: 22041-21-0) is a bifunctional organic molecule featuring a saturated N-heterocyclic pyrrolidine ring connected via a three-carbon chain to a methyl ester group.[1][2] This unique arrangement of a nucleophilic tertiary amine and an electrophilic ester moiety makes it a valuable synthetic intermediate.

The fundamental structural and chemical identifiers for this compound are summarized below for rapid reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | Methyl 1-pyrrolidinepropanoate, Methyl 3-(1-pyrrolidinyl)propionate | [4] |

| CAS Number | 22041-21-0 | [1][2] |

| Molecular Formula | C₈H₁₅NO₂ | [2][3] |

| Molecular Weight | 157.21 g/mol | [1][2][4][5] |

| Monoisotopic Mass | 157.11028 Da | [3] |

| SMILES | COC(=O)CCN1CCCC1 | [3] |

| InChI | InChI=1S/C8H15NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h2-7H2,1H3 | [3] |

| InChIKey | JHYKOXJKJHTKTE-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 0.6 | [3] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved through aza-Michael addition (conjugate addition) of pyrrolidine to methyl acrylate. This reaction is a cornerstone of C-N bond formation in organic synthesis.

Mechanistic Insight

The causality of this reaction lies in the inherent polarity of the reactants. Pyrrolidine, a secondary amine, acts as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. Methyl acrylate, an α,β-unsaturated ester, possesses an electrophilic β-carbon, a result of the electron-withdrawing nature of the adjacent carbonyl group. The reaction proceeds via the nucleophilic attack of the pyrrolidine nitrogen onto the β-carbon of methyl acrylate, forming a zwitterionic intermediate. A subsequent proton transfer, typically facilitated by the solvent or another amine molecule, neutralizes the intermediate to yield the final product. This method is highly reliable and generally proceeds with high yield under mild conditions.

Experimental Protocol

The following protocol is adapted from a validated synthesis of a structurally similar compound, methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate.[6] This self-validating system ensures robustness and reproducibility.

Step 1: Reagent Preparation

-

In a 3-neck round-bottom flask equipped with an overhead stirrer, thermocouple, and a pressure-equalizing addition funnel, charge pyrrolidine (1.0 equivalent) and a suitable solvent such as methanol.

Step 2: Reaction Execution

-

Begin stirring the pyrrolidine solution and maintain the temperature at approximately 25-30°C.

-

Add methyl acrylate (1.0 equivalent) dropwise via the addition funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the internal temperature below 40°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the consumption of the starting materials by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 3: Work-up and Purification

-

Upon reaction completion, concentrate the mixture under reduced pressure to remove the solvent and any unreacted starting materials.

-

The resulting crude oil can be purified by vacuum distillation to afford this compound as a clear liquid.

Synthesis Workflow Diagram

Caption: A workflow diagram of the synthesis of this compound.

Structural Elucidation by Spectroscopic Methods

Confirmation of the molecular structure of the synthesized product is critical. This is authoritatively achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy : The proton NMR spectrum provides unambiguous evidence of the structure. Based on the structure CH₃O(CO)CH₂CH₂N(CH₂)₄, the following characteristic signals are expected:

-

A singlet at ~3.6-3.7 ppm for the three protons of the methyl ester (-OCH₃).

-

Two triplets at ~2.5-2.8 ppm, each integrating to two protons, corresponding to the two methylene groups of the propanoate backbone (-CH₂CH₂-). The triplet multiplicity arises from coupling to the adjacent methylene group.

-

A multiplet at ~2.4-2.6 ppm for the four protons on the carbons adjacent to the nitrogen in the pyrrolidine ring (-N(CH₂)₂-).

-

A multiplet at ~1.7-1.9 ppm for the remaining four protons of the pyrrolidine ring.

-

-

¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for each of the eight carbon atoms, including a characteristic peak for the ester carbonyl carbon at ~173 ppm.

-

Mass Spectrometry : Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight. The molecular ion peak [M]⁺ would be observed at an m/z of 157.[3][5] Key fragmentation patterns would include the loss of the methoxy group (·OCH₃, m/z 126) and the entire ester functional group.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not merely a simple chemical; it is a strategic building block for the synthesis of complex, high-value molecules in drug discovery. Its bifunctional nature—a nucleophilic amine and an ester handle that can be readily hydrolyzed or converted to an amide—is key to its utility.

A particularly relevant application is in the construction of Protein Degraders . A closely related analogue, methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride, is explicitly categorized as a "Protein Degrader Building Block".[7] This strongly suggests that this compound serves a similar role. It can be incorporated into the linker component of Proteolysis-Targeting Chimeras (PROTACs). In this context, the pyrrolidine nitrogen can be used as an attachment point, while the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled to another molecular fragment. The pyrrolidine moiety itself is a common structural motif in medicinal chemistry, often contributing to favorable pharmacokinetic properties such as aqueous solubility.

References

-

PubChem. (n.d.). methyl 3-[(2S)-pyrrolidin-1-ium-2-yl]propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H15NO2). Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolidin-1-ylmethyl propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:1864072-89-8 | Methyl 3-(pyrrolidin-3-ylsulfanyl)propanoate hydrochloride. Retrieved from [Link]

-

ChemBK. (2024). METHYL 3-(PIPERIDIN-1-YL)PROPANOATE. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. Pyrrolidin-1-ylmethyl propanoate | C8H15NO2 | CID 153788069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)PROPANOATE synthesis - chemicalbook [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-(pyrrolidin-1-yl)propanoate

Introduction

Methyl 3-(pyrrolidin-1-yl)propanoate is a valuable intermediate in organic synthesis, finding application in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a tertiary amine and an ester functional group, makes it a versatile building block for introducing the pyrrolidinylpropanoate moiety into larger molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Primary Synthesis Pathway: Aza-Michael Addition of Pyrrolidine to Methyl Acrylate

The most direct and widely employed method for the synthesis of this compound is the aza-Michael addition, a type of conjugate addition, of pyrrolidine to methyl acrylate.[1][2] This reaction is favored for its high atom economy, straightforward procedure, and generally good yields.

Reaction Mechanism

The aza-Michael addition proceeds through the nucleophilic attack of the secondary amine (pyrrolidine) on the β-carbon of the α,β-unsaturated ester (methyl acrylate).[3] The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. The reaction is typically self-catalyzed or can be promoted by a base. The mechanism involves the formation of a zwitterionic intermediate, followed by a proton transfer to yield the final product.[3]

Caption: Aza-Michael addition of pyrrolidine to methyl acrylate.

Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

Materials:

-

Pyrrolidine

-

Methyl acrylate

-

Methanol (or other suitable solvent, or solvent-free)[1]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating)

-

Addition funnel (optional, for controlled addition)

-

Apparatus for purification (e.g., rotary evaporator, distillation setup)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine in a suitable solvent such as methanol.[4] For a solvent-free reaction, the pyrrolidine can be used directly.[1]

-

Addition of Methyl Acrylate: Slowly add methyl acrylate to the stirred solution of pyrrolidine.[5] The reaction is exothermic, and for larger scale reactions, cooling in an ice bath may be necessary to maintain a controlled temperature.[6] A typical reaction temperature is around 50°C.[4]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting materials.[1][5] The reaction is typically stirred for several hours to 24 hours.[4]

-

Work-up and Purification: Once the reaction is complete, if a solvent was used, it is removed under reduced pressure using a rotary evaporator. The crude product is then purified.[1] Vacuum distillation is a common method for purifying the final product.

Causality Behind Experimental Choices

-

Solvent: While the reaction can be performed neat, using a protic solvent like methanol can help to control the reaction temperature and facilitate the proton transfer step in the mechanism.

-

Temperature Control: The exothermic nature of the Michael addition necessitates careful temperature management to prevent side reactions, such as the polymerization of methyl acrylate.[7]

-

Stoichiometry: A slight excess of one reagent can be used to ensure the complete conversion of the other, depending on the relative cost and ease of removal of the starting materials.

| Parameter | Condition | Rationale |

| Reactants | Pyrrolidine, Methyl Acrylate | Readily available and highly reactive for this transformation. |

| Solvent | Methanol or Solvent-free | Methanol helps with temperature control; solvent-free is more atom-economical.[1] |

| Temperature | Room Temperature to 50°C | Balances reaction rate with minimizing side reactions.[4] |

| Reaction Time | 2-24 hours | Dependent on scale and temperature; monitored by TLC or GC.[4] |

| Purification | Vacuum Distillation | Effective for separating the product from unreacted starting materials and byproducts. |

Alternative Synthesis Pathway: Reductive Amination

An alternative, albeit less direct, route to this compound is through reductive amination. This method involves the reaction of a suitable carbonyl compound with pyrrolidine to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine.[8][9]

Plausible Reductive Amination Route

A plausible two-step approach starting from methyl 3-oxopropanoate (or a suitable precursor) would be:

-

Formation of an Enamine: Reaction of methyl 3-oxopropanoate with pyrrolidine to form the corresponding enamine.

-

Reduction: In situ reduction of the enamine using a suitable reducing agent.

Alternatively, a one-pot reaction can be envisioned with a suitable aldehyde precursor.

Caption: Plausible reductive amination pathway.

Conceptual Experimental Protocol

Materials:

-

Methyl 3-oxopropanoate (or a suitable aldehyde precursor)

-

Pyrrolidine

-

A suitable reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃))[9]

-

A suitable solvent (e.g., methanol, dichloroethane)

-

Acid catalyst (optional, e.g., acetic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the carbonyl compound and pyrrolidine in the chosen solvent.

-

Formation of Intermediate: Stir the mixture, optionally with a catalytic amount of acid, to facilitate the formation of the enamine or iminium ion intermediate.

-

Reduction: Add the reducing agent portion-wise to the reaction mixture. The choice of reducing agent is critical; NaBH₃CN is effective for reducing iminium ions in the presence of carbonyl groups.[9]

-

Reaction Monitoring: Monitor the reaction by TLC or GC for the disappearance of the starting materials.

-

Work-up and Purification: Quench the reaction carefully with water or a dilute acid. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product would then be purified by column chromatography or distillation.

Advantages and Disadvantages of Reductive Amination

-

Advantages: This pathway offers versatility in the choice of starting materials and can be adapted for the synthesis of a wider range of substituted analogs.

-

Disadvantages: This route is less direct than the Michael addition, may require more expensive or hazardous reagents (e.g., cyanoborohydride), and the starting carbonyl compounds may be less readily available or stable than methyl acrylate.

Comparative Analysis of Synthesis Pathways

| Feature | Aza-Michael Addition | Reductive Amination |

| Atom Economy | High | Moderate to Low |

| Number of Steps | Typically one-pot | Can be one-pot, but may require precursor synthesis |

| Reagent Availability | High (Pyrrolidine, Methyl Acrylate) | Variable (depends on the carbonyl precursor) |

| Reaction Conditions | Generally mild | Can require specific and sometimes hazardous reducing agents |

| Scalability | Readily scalable with good temperature control | Can be more complex to scale due to reagent handling |

| Generality | Specific to α,β-unsaturated systems | More general for a variety of carbonyl compounds |

Conclusion

For the specific synthesis of this compound, the aza-Michael addition of pyrrolidine to methyl acrylate stands out as the superior method due to its simplicity, high efficiency, and the ready availability of starting materials. It represents a robust and scalable process suitable for both academic and industrial settings. While reductive amination offers a viable alternative and greater synthetic flexibility for related structures, for this particular target molecule, it is a more circuitous route. The choice of synthesis pathway will ultimately depend on the specific requirements of the researcher, including scale, available resources, and the desired purity of the final product.

References

-

ChemBK. METHYL 3-(PIPERIDIN-1-YL)PROPANOATE. (2024-04-09). [Link]

- Google Patents.

- Google Patents.

-

ACS Omega. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. [Link]

-

NIH. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

-

The Journal of Organic Chemistry (ACS Publications). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. (2016-11-16). [Link]

-

PubMed. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. [Link]

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

-

ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]

-

Journal of the American Chemical Society (ACS Publications). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. [Link]

-

ACS Publications. Amine-Acrylate Michael Addition: A Versatile Platform for Fabrication of Polymer Electrolytes with Varied Cross-Linked Networks. (2024-02-07). [Link]

-

NIH. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. [Link]

-

Organic & Biomolecular Chemistry. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

European Patent Office. METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. (2018-12-19). [Link]

- Google Patents.

-

ResearchGate. (A) The 1,4-conjugate addition reaction between primary amine and... [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]

-

Frontiers. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. (2022-04-07). [Link]

-

ResolveMass Laboratories Inc. Poly β-Amino Esters (PBAEs): A Comprehensive Guide. [Link]

-

Polymer Chemistry (RSC Publishing). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. [Link]

-

MDPI. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023-12-22). [Link]

-

PubChem. methyl 3-[(2S)-pyrrolidin-1-ium-2-yl]propanoate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)PROPANOATE synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP0280222A2 - Addition products from acrylates and amines, and their use in radiation-curable masses - Google Patents [patents.google.com]

- 7. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Initial Biological Activity Screening of Methyl 3-(pyrrolidin-1-yl)propanoate

An In-Depth Technical Guide

Abstract: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of pharmacologically active compounds.[1][2] This guide presents a structured, multi-tiered strategy for the initial biological activity screening of a novel pyrrolidine derivative, Methyl 3-(pyrrolidin-1-yl)propanoate. As a Senior Application Scientist, my objective is not merely to prescribe a series of assays, but to elucidate the scientific rationale behind a screening cascade designed to efficiently characterize the compound's potential. This document provides a framework for generating foundational data, from initial in silico predictions to targeted in vitro mechanistic studies, enabling informed decisions in the early stages of drug discovery.[3][4][5]

Introduction: The Rationale for a Structured Screening Approach

This compound is a relatively simple molecule featuring a pyrrolidine core, a tertiary amine, and a methyl ester. The pyrrolidine moiety is of particular interest as it is a cornerstone of numerous natural products and synthetic drugs, conferring favorable physicochemical properties and serving as a key pharmacophore for a wide range of biological targets.[1][2][6] These targets span antibacterial, antioxidant, and enzyme inhibitory activities, with a notable prevalence in central nervous system (CNS) agents.[1][2]

An effective initial screening campaign must be both broad enough to uncover unexpected activities and focused enough to be resource-efficient. A tiered approach, beginning with computational analysis and progressing to increasingly complex biological assays, represents the industry-standard best practice.[5][7] This guide is structured to follow that logic, ensuring that each experimental step is justified by the data from the preceding tier.

Chapter 1: Foundational Characterization - In Silico Profiling and Druglikeness

Before committing resources to wet-lab experiments, in silico analysis provides a critical, predictive foundation for understanding a compound's potential as a therapeutic agent.[8][9][10] These computational methods assess physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME).[10][11]

1.1 Physicochemical Properties & Lipinski's Rule of Five

Lipinski's Rule of Five is a historically significant guideline used to evaluate the "druglikeness" of a chemical compound and its likelihood of being an orally active drug.[12][13] The rule posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

-

No more than 5 hydrogen bond donors (total of N-H and O-H bonds).[14][15][16]

-

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[14][15][16]

-

A calculated octanol-water partition coefficient (log P) that does not exceed 5.[14][15][16]

Causality: These parameters influence a molecule's solubility and membrane permeability, which are the cornerstones of bioavailability.[17] For instance, a high molecular weight can hinder passive diffusion across membranes, while an excessively high log P may lead to poor aqueous solubility and trapping in lipid bilayers.[14]

Data Presentation: Predicted Properties of this compound

| Property | Predicted Value | Lipinski's Guideline | Compliance |

|---|---|---|---|

| Molecular Formula | C₈H₁₅NO₂ | - | - |

| Molecular Weight | 157.21 g/mol | < 500 Da | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (1 N, 2 O) | ≤ 10 | Yes |

| Predicted Log P | ~0.8 - 1.2 | ≤ 5.0 | Yes |

| Polar Surface Area (TPSA) | 29.54 Ų | < 140 Ų | Yes |

Note: Log P and TPSA values are estimations from computational models.

Analysis: this compound demonstrates full compliance with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for development as an orally bioavailable agent. Its low molecular weight and balanced lipophilicity make it an excellent candidate for further screening.

1.2 ADME and Toxicity Predictions

Modern in silico tools can predict a compound's pharmacokinetic profile and potential liabilities.[9][10] Web-based platforms like SwissADME or ProTox-II can provide insights into properties such as gastrointestinal absorption, blood-brain barrier (BBB) permeability, and potential toxicity.[11]

Expert Insight: The prediction of BBB permeability is particularly relevant here. The tertiary amine and lipophilic character of the pyrrolidine ring suggest that CNS penetration is possible, guiding the inclusion of neuropharmacological assays in later tiers.

Chapter 2: Tier 1 Screening - Assessing Foundational Biological Effects

The first tier of in vitro screening aims to establish a compound's basic biological impact. This involves determining its general toxicity to cells and evaluating it against broad, common biological activities suggested by its chemical class.

2.1 General Cytotoxicity Assessment

Causality: Before assessing specific biological activities, it is imperative to determine the concentration range at which the compound is not overtly toxic to cells. This ensures that any observed effects in subsequent assays are due to specific biological interactions rather than non-specific cytotoxicity. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[18][19]

-

Cell Plating: Seed a suitable cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line like HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well.[20] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[18]

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as controls.

-

Incubation: Incubate the plate for a standard exposure time, typically 24 to 72 hours.[7][20]

-

MTT Addition: Remove the treatment media. Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[18]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[21]

-

Solubilization: Carefully aspirate the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[22]

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[22]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

2.2 Antimicrobial Activity Screening

Causality: The pyrrolidine scaffold is a known pharmacophore in various antibacterial agents.[1][2] Therefore, a primary screen for antimicrobial activity is a logical and high-yield starting point. The agar disk diffusion method is a cost-effective and widely used qualitative screening technique.[23][24][25]

-

Inoculum Preparation: Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of test bacteria (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli).

-

Plate Inoculation: Uniformly swab the surface of Mueller-Hinton agar plates with the bacterial inoculum to create a lawn.

-

Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

-

Compound Loading: Pipette a defined volume (e.g., 10 µL) of a high-concentration stock solution of this compound onto a disk. Use a known antibiotic (e.g., Gentamicin) as a positive control and the solvent vehicle as a negative control.[2]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.[24]

2.3 Antioxidant Potential Evaluation

Causality: Many nitrogen-containing heterocyclic compounds, including some pyrrolidine derivatives, exhibit antioxidant activity by scavenging free radicals.[1][2] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable spectrophotometric methods for evaluating in vitro antioxidant capacity.[26][27][28]

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol).

-

Reaction Initiation: Add 100 µL of the DPPH solution to each well. Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm. The scavenging of the DPPH radical by an antioxidant compound results in a color change from violet to yellow, leading to a decrease in absorbance.[29]

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Chapter 3: Tier 2 Screening - Hypothesis-Driven Mechanistic Assays

Based on the structural features of this compound and the known pharmacology of related compounds, we can formulate hypotheses about its potential mechanisms of action. The pyrrolidine ring's presence in many CNS-active drugs warrants an investigation into its effects on key neurotransmitter systems.

3.1 Acetylcholinesterase (AChE) Inhibition

Causality: Acetylcholinesterase is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease.[30] Several pyrrolidine derivatives have been identified as AChE inhibitors.[1][2] The Ellman assay is the gold-standard colorimetric method for measuring AChE activity and inhibition.[31][32]

Diagram: Principle of the Ellman Assay for AChE Inhibition

Caption: Workflow of the Ellman assay for measuring AChE inhibition.

-

Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATChI), and Ellman's reagent (DTNB) in a suitable phosphate buffer (pH 8.0).[33]

-

Assay Setup (96-well plate):

-

Add 25 µL of buffer to the blank wells.

-

Add 25 µL of various concentrations of this compound to the inhibitor wells. Use a known inhibitor like Donepezil or Galantamine as a positive control.

-

Add 25 µL of the AChE enzyme solution to all wells except the blank.

-

Add 50 µL of DTNB solution to all wells.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the ATChI substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes). The rate of color change is proportional to AChE activity.[32]

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC₅₀ value for the test compound.

3.2 GABA Receptor Binding Affinity

Causality: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, acting through GABA receptors.[34][35] The pyrrolidine structure bears some resemblance to the GABA backbone, suggesting a potential interaction. A radioligand binding assay is a direct method to determine if the compound binds to GABA-A receptors.[36][37] This assay measures the ability of the test compound to displace a known radiolabeled ligand (e.g., [³H]muscimol) from the receptor.

-

Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain tissue through a series of homogenization and centrifugation steps to isolate the receptors.[36][37]

-

Binding Assay Setup: In microcentrifuge tubes, combine:

-

Control Groups:

-

Total Binding: Radioligand + Membranes (no competitor).

-

Non-specific Binding: Radioligand + Membranes + a high concentration of an unlabeled ligand (e.g., 10 mM GABA) to saturate all specific binding sites.[36]

-

-

Incubation: Incubate the tubes at 4°C for 45-60 minutes to allow the binding to reach equilibrium.[36]

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.[36]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Chapter 4: Data Integration and Path Forward

The initial biological screening generates a matrix of data that must be synthesized to guide the next steps in the drug discovery process.

Diagram: Screening Cascade and Decision-Making Workflow

Caption: A tiered workflow for initial screening and decision-making.

Synthesizing the Results:

-

No Activity: If the compound shows no significant activity in any Tier 1 or Tier 2 assay and is non-toxic, it may be deprioritized or used as a negative control scaffold for future studies.

-

Specific Activity with Low Toxicity: This is the ideal outcome. For example, if the compound shows potent AChE inhibition (low IC₅₀) with minimal cytotoxicity (high IC₅₀ in the MTT assay), it becomes a strong candidate for a lead optimization program focused on neurodegenerative diseases.

-

Broad Activity: If the compound is active in multiple assays (e.g., it is both antimicrobial and an AChE inhibitor), further studies are needed to determine if these activities are linked or if the compound is promiscuous. Selectivity profiling against other enzymes and receptors would be the next logical step.

-

High Cytotoxicity: If the compound is highly cytotoxic, it might be explored as an anticancer agent, but further development for other indications would be halted unless the cytotoxicity can be mitigated through structural modification.

This structured guide provides a robust and scientifically sound framework for the initial biological evaluation of this compound. By integrating computational predictions with a logical cascade of in vitro assays, researchers can efficiently identify and characterize the therapeutic potential of this novel chemical entity.

References

-

Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

-

Lipinski's rule of five. Grokipedia. [Link]

-

Lipinski's rule of five. Wikipedia. [Link]

-

Lipinski's Rule of 5. GARDP Revive. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

-

Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. [Link]

-

GABA-A Receptor Binding Assay Protocol. PDSP. [Link]

-

Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Antimicrobial Efficacy Screening. Microchem Laboratory. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. ResearchGate. [Link]

-

Characterization of GABA Receptors. PMC. [Link]

-

In Silico Prediction of Drug Properties. Bentham Science Publishers. [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. NIH. [Link]

-

In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. bepls. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. [Link]

-

The Role Of in vitro Testing In Drug Development. Pion Inc. [Link]

-

How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

-

Prediction of Drug-Like Properties. Madame Curie Bioscience Database. [Link]

-

Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

-

(PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. [Link]

-

The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. MDPI. [Link]

-

Integrated Network Pharmacology, In Silico, and In Vitro Evaluation of Antioxidant Activity from the Methanol Extract of Salacca zalacca Skin. Trends in Sciences. [Link]

-

antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

Antimicrobial activity screening: Significance and symbolism. wisdomlib. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

-

In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. NIH. [Link]

-

methyl 3-[(2S)-pyrrolidin-1-ium-2-yl]propanoate. PubChem. [Link]

-

In Silico Screening for Identification of Pyrrolidine Derivatives Dipeptidyl peptidase-IV Inhibitors Using COMFA, CoMSIA, HQSAR and Docking Studies. PubMed. [Link]

-

Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role Of in vitro Testing In Drug Development [pion-inc.com]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. bepls.com [bepls.com]

- 10. mdpi.com [mdpi.com]

- 11. View of Integrated Network Pharmacology, In Silico, and In Vitro Evaluation of Antioxidant Activity from the Methanol Extract of Salacca zalacca Skin | Trends in Sciences [tis.wu.ac.th]

- 12. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 15. grokipedia.com [grokipedia.com]

- 16. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 17. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. clyte.tech [clyte.tech]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. bitesizebio.com [bitesizebio.com]

- 21. broadpharm.com [broadpharm.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 28. e3s-conferences.org [e3s-conferences.org]

- 29. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 30. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. researchgate.net [researchgate.net]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. pdf.benchchem.com [pdf.benchchem.com]

- 36. PDSP - GABA [kidbdev.med.unc.edu]

- 37. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of Methyl 3-(pyrrolidin-1-yl)propanoate

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Charting a Course into the Unknown

Methyl 3-(pyrrolidin-1-yl)propanoate is a molecule of interest primarily due to its structural components: a pyrrolidine ring and a methyl propanoate tail. The pyrrolidine ring is a ubiquitous scaffold in a multitude of pharmacologically active compounds, suggesting that this molecule could possess undisclosed biological activities.[1][2][3][4][5][6] This technical guide serves as a comprehensive roadmap for elucidating the potential mechanism of action of this compound. In the absence of direct experimental data, we will embark on a logical, hypothesis-driven exploration, starting with computational target prediction and culminating in a suite of robust experimental validation protocols. This document is designed not as a rigid set of instructions, but as a strategic framework to inspire and guide rigorous scientific inquiry.

Section 1: The Pyrrolidine Scaffold - A Privileged Structure in Pharmacology

The five-membered nitrogen-containing heterocyclic pyrrolidine ring is a cornerstone in medicinal chemistry.[3][4] Its prevalence in both natural products and synthetic drugs underscores its significance as a versatile pharmacophore.[1][2][6] The success of this scaffold can be attributed to several key physicochemical properties:

-

Structural Rigidity and 3D Conformation: The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3]

-

Basicity and Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to many protein targets.[6]

-

Hydrophilicity: The presence of the nitrogen atom generally enhances the aqueous solubility of molecules, a favorable pharmacokinetic property.[7]

Given these characteristics, it is plausible that this compound may interact with a variety of biological targets, including enzymes, receptors, and ion channels.

Section 2: Hypothesis Generation through In Silico Target Prediction

The logical first step in deciphering the mechanism of a novel compound is to predict its potential biological targets using computational methods.[8][9] This in silico approach provides a cost-effective and time-efficient means of generating testable hypotheses.[8][9]

Rationale for In Silico Screening

By comparing the structure of this compound to libraries of compounds with known biological activities, we can identify potential protein targets. This can be achieved through a combination of ligand-based and structure-based virtual screening methods.

Recommended In Silico Workflow

Step-by-Step In Silico Protocol

-

Ligand-Based Virtual Screening:

-

Objective: To identify known compounds structurally similar to this compound and their associated biological targets.

-

Method:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Utilize platforms such as ChEMBL and PubChem to perform 2D and 3D similarity searches.

-

Generate a pharmacophore model based on the key chemical features of the molecule.

-

Screen large compound databases against the pharmacophore model.

-

-

Expected Outcome: A list of structurally similar molecules and their known biological targets, providing initial hypotheses.

-

-

Structure-Based Virtual Screening:

-

Objective: To predict the binding affinity of this compound to a wide range of protein structures.

-

Method:

-

Prepare a 3D conformer of the molecule.

-

Perform molecular docking simulations against a library of protein structures from the Protein Data Bank (PDB), focusing on targets identified in the ligand-based screen or known to be modulated by pyrrolidine-containing drugs.

-

Use scoring functions to estimate the binding free energy and rank the potential protein targets.

-

-

Expected Outcome: A ranked list of potential protein targets based on predicted binding affinity.

-

-

Target Prioritization:

-

Objective: To refine the list of potential targets and prioritize them for experimental validation.

-

Method:

-

Use integrated platforms like SwissTargetPrediction to consolidate data from both ligand- and structure-based approaches.[10]

-

Perform pathway analysis (e.g., using KEGG or Reactome databases) on the prioritized targets to understand their potential biological roles.

-

-

Expected Outcome: A short, prioritized list of the most plausible biological targets for this compound.

-